1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone
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Overview
Description
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone is an organic compound with a complex structure characterized by multiple phenyl groups and a methoxymethyl substituent
Preparation Methods
The synthesis of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone typically involves the reaction of tributyl (methoxymethyl)stannane with 4’-bromoacetophenone . This reaction proceeds under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone can be compared with similar compounds such as:
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: Similar structure but with a methoxyphenoxy group instead of methoxymethyl.
1-[4-(Phenylmethoxy)phenyl]ethanone: Contains a phenylmethoxy group, differing in the substituent attached to the phenyl ring.
Properties
CAS No. |
143355-52-6 |
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Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[4-[4-[4-(methoxymethyl)phenyl]phenyl]phenyl]ethanone |
InChI |
InChI=1S/C22H20O2/c1-16(23)18-7-9-20(10-8-18)22-13-11-21(12-14-22)19-5-3-17(4-6-19)15-24-2/h3-14H,15H2,1-2H3 |
InChI Key |
HQPYSNAVOZPCIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC |
Origin of Product |
United States |
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